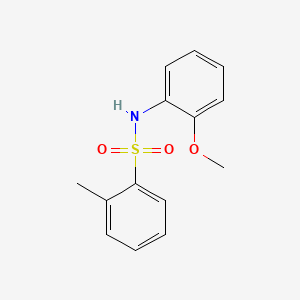

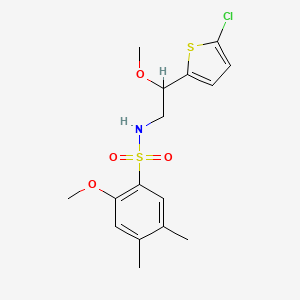

N-(2-甲氧基苯基)-2-甲基苯磺酰胺

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .科学研究应用

烷基化反应:Drozdova 和 Mirskova (2001) 描述了通过三氟化硼醚和浓硫酸催化的反应形成 N-[1-4-甲氧基苯基-2-苯基-2,2-二氯乙基]芳磺酰胺,展示了该化合物在有机合成中的作用 (Drozdova & Mirskova, 2001)。

铑催化的氰化反应:Chaitanya 和 Anbarasan (2015) 证明了该化合物在烯烃中 C-H 键的铑催化氰化反应中的用途,突出了其在创建多种取代丙烯腈中的效用 (Chaitanya & Anbarasan, 2015)。

光谱分析:Karakaya 等人 (2015) 对 N-(4-甲氧基苯甲酰)-2-甲基苯磺酰胺进行了全面的光谱分析,包括振动频率和几何参数,有助于了解其物理和化学性质 (Karakaya et al., 2015)。

荧光团合成:Kimber 等人 (2003) 合成了 N-(2-甲氧基苯基)-2-甲基苯磺酰胺的衍生物并研究了其结构,作为 Zn(II) 特定荧光团的前体,展示了其在荧光化合物开发中的应用 (Kimber et al., 2003)。

低聚催化剂设计:Mote 等人 (2021) 探索了源自膦-磺酰胺的钯配合物的合成及其在乙烯低聚中的性能,说明了该化合物在催化剂设计中的潜力 (Mote et al., 2021)。

磺酰胺的合成:Nikonov 等人 (2019) 制备了 N-[(2-(三甲基甲硅烷基)氧基)苯基]-芳基磺酰胺,显示了其在合成结构有趣的化合物中的作用 (Nikonov et al., 2019)。

作用机制

Target of Action

Compounds with similar structures, such as nbomes, are known to be potent serotonin 5-ht2a receptor agonists .

Mode of Action

Based on the structural similarity to nbomes, it can be hypothesized that this compound might interact with serotonin 5-ht2a receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception. Agonists of these receptors can lead to hallucinogenic effects .

Biochemical Pathways

The activation of serotonin 5-ht2a receptors can lead to various downstream effects, including the modulation of neuronal firing rates, the release of various neurotransmitters, and the alteration of gene expression .

Pharmacokinetics

These properties can be influenced by various factors, including the compound’s chemical structure, its interaction with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The activation of serotonin 5-ht2a receptors can lead to various cellular effects, including changes in cell excitability, synaptic plasticity, and intracellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. Moreover, the compound’s action can also be influenced by the physiological environment, including the presence of specific enzymes, the state of the target cells, and the overall health status of the organism .

安全和危害

属性

IUPAC Name |

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-7-3-6-10-14(11)19(16,17)15-12-8-4-5-9-13(12)18-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUHCZPBNYSYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

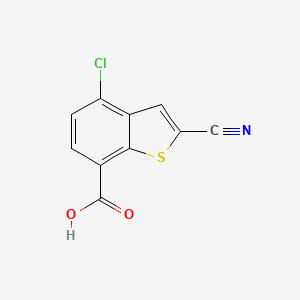

![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)

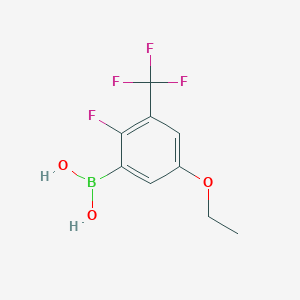

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)

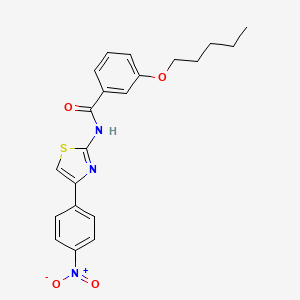

![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)

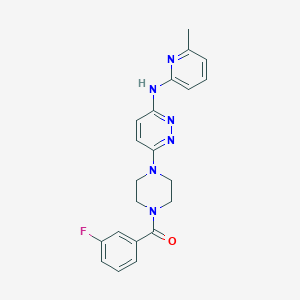

![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)